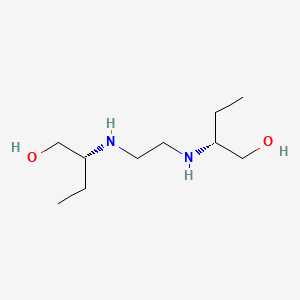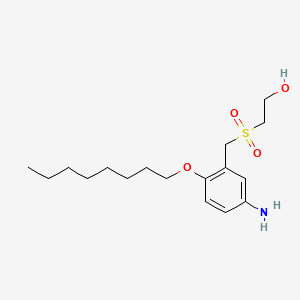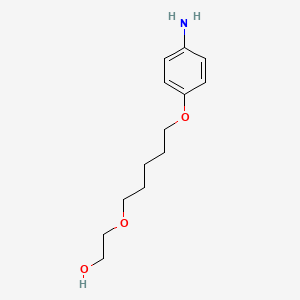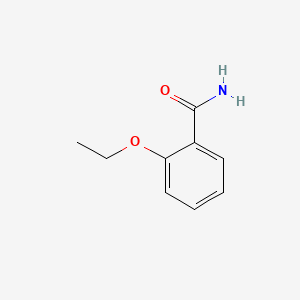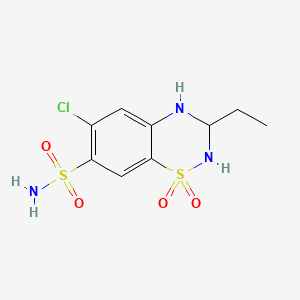![molecular formula C24H33N5O4 B1671466 Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate CAS No. 501010-05-5](/img/structure/B1671466.png)
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Overview
Description
GGTI-2417 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the geranylgeranylation, a lipid posttranslational modification required for the function of many RAS-related proteins. GGTI-2417 is a peptidomimetic small molecule designed to inhibit GGTase I, thereby blocking the function of oncogenic proteins involved in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
GGTI-2417 is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic molecules. The synthetic route typically involves the following steps:
Formation of the Peptidomimetic Core: The core structure is formed by coupling amino acids using peptide synthesis techniques.
Modification of the Core: The core structure is then modified to introduce functional groups that enhance its inhibitory activity against GGTase I.
Purification: The final product is purified using chromatographic techniques to ensure high purity and potency.
Industrial Production Methods
Industrial production of GGTI-2417 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
GGTI-2417 undergoes several types of chemical reactions, including:
Inhibition of Phosphorylation: GGTI-2417 inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187.
Accumulation in the Nucleus: The compound accumulates p27 Kip1 in the nucleus, leading to apoptosis in breast cancer cells.
Common Reagents and Conditions
The reactions involving GGTI-2417 typically require specific reagents and conditions:
Inhibition of Phosphorylation: This reaction requires the presence of Cdk2 and p27 Kip1 proteins.
Nuclear Accumulation: This process occurs under physiological conditions within the cell.
Major Products Formed
The major products formed from the reactions involving GGTI-2417 include:
Inhibited Phosphorylated p27 Kip1: The inhibition of phosphorylation leads to the accumulation of non-phosphorylated p27 Kip1.
Induced Apoptosis: The accumulation of p27 Kip1 in the nucleus induces apoptosis in breast cancer cells.
Scientific Research Applications
GGTI-2417 has several scientific research applications, including:
Cancer Therapy: GGTI-2417 has shown potential in inducing apoptosis in breast cancer cells and inhibiting tumor growth in vivo.
Cell Cycle Regulation: The compound is used to study the regulation of the cell cycle, particularly the role of p27 Kip1 in cell cycle arrest.
Drug Development: GGTI-2417 serves as a lead compound for the development of new GGTase I inhibitors with improved efficacy and safety profiles.
Mechanism of Action
GGTI-2417 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This inhibition prevents the geranylgeranylation of RAS-related proteins, which are essential for their function in promoting tumor growth and metastasis. The compound specifically inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187, leading to the accumulation of p27 Kip1 in the nucleus and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
GGTI-2418: A closely related compound that also inhibits GGTase I and has shown potential in cancer therapy.
GGTI-298: Another GGTase I inhibitor with similar mechanisms of action and applications in cancer research.
Uniqueness of GGTI-2417
GGTI-2417 is unique in its ability to selectively inhibit the Cdk2-mediated phosphorylation of p27 Kip1, leading to its accumulation in the nucleus and induction of apoptosis. This specificity makes it a valuable tool for studying the role of p27 Kip1 in cell cycle regulation and cancer therapy .
Properties
CAS No. |
501010-05-5 |
|---|---|
Molecular Formula |
C24H33N5O4 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C24H33N5O4/c1-16(2)12-19(23(31)33-4)27-24(32)29-11-10-28(14-20-17(3)25-15-26-20)22(30)21(29)13-18-8-6-5-7-9-18/h5-9,15-16,19,21H,10-14H2,1-4H3,(H,25,26)(H,27,32)/t19-,21-/m0/s1 |
InChI Key |
DWKYALWDWAYMTB-FPOVZHCZSA-N |
SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GGTI2417; GGTI-2417; GGTI2417. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


